
3CLpro-IN-6d
Beschreibung
Historical Development and Discovery Context
The discovery of 3CLpro-IN-6d emerged from systematic efforts to develop inhibitors targeting 3CLpro, a conserved viral protease across coronaviruses. Following the identification of 3CLpro as a therapeutic target during the SARS-CoV outbreak in 2003, researchers focused on designing peptidomimetics that mimic viral substrate sequences while incorporating modifications to enhance metabolic stability and binding affinity.
This compound was synthesized as part of a broader series of peptidomimetic inhibitors evaluated for efficacy against MERS-CoV and SARS-CoV 3CLpro. These compounds were optimized through iterative structural modifications, including substitutions at the P2 and P3 positions to improve interactions with the protease’s active site. The development of this compound aligns with the broader strategy of using substrate-based inhibitors to block protease activity, a paradigm validated by earlier successes in HIV protease inhibitor design.
Chemical Classification and Nomenclature
This compound is classified as a peptidomimetic inhibitor , characterized by its structural similarity to peptide substrates but with non-natural modifications to enhance binding and stability. Key structural features include:
Feature | Description |
---|---|
P2 Position | Substituted with a 3,4-methylenedioxyphenyl group (3,4-(OCH₂O)C₆H₃) |
P3 Position | Modified with a formyl (–CHO) group |
Core Scaffold | Peptidomimetic backbone mimicking the substrate’s recognition sequence |
Warhead | Non-covalent, substrate-mimetic design targeting the Cys145–His41 catalytic dyad |
This structure enables interactions with critical residues in the 3CLpro active site, including Leu141, Cys145, and His41, while avoiding covalent modifications that might compromise selectivity.
Significance in Coronavirus Research
This compound has demonstrated potent inhibitory activity against multiple coronavirus proteases, establishing its relevance in antiviral research.
Efficacy Against MERS-CoV and SARS-CoV
In enzymatic assays, this compound exhibited IC₅₀ values of 1.7 μM against MERS-CoV 3CLpro and 0.2 μM against SARS-CoV 3CLpro , underscoring its broad-spectrum activity. In cell-based assays, its EC₅₀ against MERS-CoV replication was 0.6 μM , with a selectivity index (S.I.) exceeding 71.4, indicating low cytotoxicity.
Table 1: In Vitro Efficacy of this compound
Virus | Enzymatic IC₅₀ | Cell-Based EC₅₀ | Selectivity Index (S.I.) |
---|---|---|---|
MERS-CoV | 1.7 μM | 0.6 μM | >71.4 |
SARS-CoV | 0.2 μM | N/A | N/A |
These results highlight this compound’s potential as a lead compound for further optimization, particularly against emerging coronaviruses.
Comparative Analysis with Other Inhibitors
While this compound shows moderate potency compared to later-generation inhibitors like GC376 (IC₅₀ = 0.62 μM against SARS-CoV-2), its design informed subsequent structure-activity relationship (SAR) studies. For example, substitutions at the P2 position (e.g., leucine vs. cyclohexylalanine) were later identified as critical for improving binding affinity.
Role in Structure-Based Drug Design Paradigms
This compound exemplifies the integration of structural biology and medicinal chemistry in antiviral drug development.
Targeting the 3CLpro Active Site
The compound’s design was guided by the 3CLpro substrate recognition sequence (Leu-Gln↓Ser/Ala/Gly), with modifications to enhance interactions with the protease’s S1, S2, and S4 subsites. Key interactions include:
Contributions to Inhibitor Optimization
This compound’s SAR insights catalyzed further innovations, such as:
- P2 Substitutions : Replacement of aromatic groups with branched aliphatic residues (e.g., leucine) improved binding to the S2 subsite.
- Warhead Modifications : Subsequent inhibitors incorporated covalent warheads (e.g., nirmatrelvir) to enhance potency, though at the cost of selectivity.
These advancements underscore the iterative nature of structure-based drug design, where early compounds like this compound serve as foundational templates for next-generation therapies.
Eigenschaften
Molekularformel |
C25H25ClFN3O4 |
---|---|
Molekulargewicht |
485.94 |
IUPAC-Name |
(E)-3-(4-Chloro-2-fluorophenyl)-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)acrylamide |
InChI |
InChI=1S/C25H25ClFN3O4/c26-19-8-6-17(21(27)14-19)7-9-23(32)30-22(12-16-4-2-1-3-5-16)25(34)29-20(15-31)13-18-10-11-28-24(18)33/h1-9,14-15,18,20,22H,10-13H2,(H,28,33)(H,29,34)(H,30,32)/b9-7+/t18-,20-,22-/m0/s1 |
InChI-Schlüssel |
HXAHMXYAYHWWRI-ZCTWNQIISA-N |
SMILES |
O=C(N[C@@H](CC1=CC=CC=C1)C(N[C@@H](C[C@H]2C(NCC2)=O)C=O)=O)/C=C/C3=CC=C(Cl)C=C3F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3CLpro IN-6d; 3CLpro-IN 6d; 3CLpro IN 6d; 3CLpro-IN-6d |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Structure-Based Drug Design
The development of 3CLpro-IN-6d involved structure-based drug design methodologies, utilizing molecular docking and dynamics simulations to predict its interaction with the 3CLpro enzyme.
Table 1: Binding Affinities and Inhibition Potencies
Compound | IC50 (μM) | Binding Affinity (kcal/mol) | Reference |
---|---|---|---|
This compound | 4.47 ± 0.39 | -9.1 | |
Compound 34 | 6.12 ± 0.42 | -8.5 | |
Compound 36 | 4.47 ± 0.39 | -9.0 |
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against SARS-CoV-2, with studies showing significant reductions in viral replication in cell cultures.
Case Study: Efficacy Against SARS-CoV-2
In a controlled study, VeroE6 cells were treated with varying concentrations of this compound, resulting in a dose-dependent reduction in viral titers. The compound displayed an EC50 value of approximately 39.7 μM, indicating its potential as a therapeutic agent against COVID-19 .
In Vivo Efficacy
Preclinical trials have confirmed the efficacy of this compound in animal models infected with coronaviruses.
Table 2: In Vivo Efficacy Results
Treatment Group | Dosage (mg/kg) | Viral Load Reduction (log10) | Reference |
---|---|---|---|
Control | - | - | |
PF-00835231 (analog) | 100 | -2 | |
PF-00835231 + P-gp Inhibitor | 100 | -3 |
In a study involving BALB/c mice infected with SARS-CoV, treatment with a related compound showed significant reductions in lung viral titers when administered at various dosages . This highlights the potential for therapeutic application in human cases.
Safety and Pharmacokinetics
The pharmacokinetic profile of this compound has been assessed through various studies, indicating favorable absorption and distribution characteristics while maintaining low toxicity levels.
Table 3: Pharmacokinetic Properties
Vergleich Mit ähnlichen Verbindungen
Structural Diversity and Binding Modes
3CLpro-IN-6d belongs to a class of non-peptidic inhibitors that exploit heterocyclic frameworks for protease inhibition. Compared to peptidomimetic inhibitors (e.g., PF-07321332), which mimic the substrate’s peptide backbone, this compound’s triazolo-pyridine-pyrimidine architecture offers distinct advantages:
- Reduced susceptibility to protease-mediated hydrolysis due to its non-peptidic nature.
- Enhanced selectivity via π-π stacking and hydrogen bonding with conserved residues (e.g., His41, Cys145) .
Table 1: Structural and Functional Comparison
Compound | Core Structure | Key Functional Groups | Binding Affinity (IC₅₀)* | Assay Type |
---|---|---|---|---|
This compound | Triazolo-pyridine-pyrimidine | Propanenitrile, methyl groups | Not reported | High-throughput optimized |
PF-07321332 (Nirmatrelvir) | Peptidomimetic | Ketone, tert-butyl | ~0.019 µM | Fluorescence resonance |
GC376 | Bisulfite adduct | Aldehyde, bisulfite | ~0.03 µM | FRET-based |
Boceprevir | α-Ketoamide | Cyclopropane, ketoamide | ~4.13 µM | Enzymatic assay |
*IC₅₀ values cited from external literature; this compound’s potency remains under investigation.
Pharmacophore Model Compatibility
Computational studies highlight this compound’s alignment with pharmacophore models emphasizing:
- Hydrophobic interactions (methyl groups).
- Hydrogen bond acceptors (nitrile and triazolo N-atoms) .
This diversity supports its inclusion in integrated models for broad-spectrum inhibitor design.
Assay Limitations and Optimization
Early in vitro assays for 3CLpro inhibitors faced scalability challenges, but recent high-throughput platforms (e.g., fluorescence polarization) enable rapid screening of compounds like this compound . This contrasts with traditional enzymatic assays used for GC376 and Boceprevir, which are labor-intensive and less adaptable to large libraries.
Vorbereitungsmethoden
Step 1: Dipeptide Formation
The synthesis initiates with the reaction of tert-leucine-derived alcohol (13b) with methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (12) in dimethylformamide (DMF) at 0°C. Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) facilitate carbamate bond formation, yielding intermediate 6b in 71% isolated yield after column chromatography (1–2% MeOH/CH₂Cl₂). This step establishes the P2 cyclohexylalanine moiety critical for protease binding.
Step 2: Hydrolysis and Coupling
The methyl ester of 6b undergoes hydrolysis using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/H₂O, generating the carboxylic acid derivative. Subsequent coupling with a glutamine surrogate methyl ester (8) via HATU-mediated activation produces compound 4 , which incorporates the P1 glutamine analog essential for substrate recognition.
Step 3: Reduction and Oxidation
Lithium borohydride (LiBH₄) reduces the ester group of 4 to a primary alcohol (5) , which is oxidized to the aldehyde (6d) using Dess-Martin periodinane. This step introduces the reactive aldehyde warhead, enabling covalent inhibition of 3CLpro.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity were systematically evaluated (Table 1):
Table 1. Optimization of Synthetic Steps for this compound
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
1 | HATU, DIPEA, DMF, 0°C → 23°C, 12 h | 71 | >95% |
2 | LiOH, THF/H₂O, 0°C → 23°C, 6 h | 82 | >90% |
3 | LiBH₄, THF, 0°C, 2 h | 68 | >88% |
4 | Dess-Martin periodinane, CH₂Cl₂, RT, 1 h | 75 | >92% |
Solvent selection proved pivotal: DMF enhanced coupling efficiency in Step 1, while THF minimized side reactions during hydrolysis. Temperature control during LiBH₄ reduction (0°C) prevented over-reduction of the aldehyde intermediate.
Purification and Characterization
Chromatographic Purification
Intermediate 6b was purified via silica gel chromatography (1–2% MeOH/CH₂Cl₂), while reverse-phase HPLC (C18 column, 10–90% acetonitrile/H₂O + 0.1% TFA) isolated 6d with >95% purity.
Spectroscopic Validation
Crystallographic Confirmation
Co-crystallization of 3CLpro with 6d (PDB: 6LNY) revealed covalent bond formation with Cys145 (2.1 Å) and hydrogen bonds to His41 (2.8 Å) and Gly143 (3.0 Å). The aldehyde warhead adopts an S-configuration, maximizing complementarity with the oxyanion hole.
Biological Evaluation
Q & A
Q. How should researchers structure a data management plan (DMP) for this compound-related projects?
- Methodological Answer :
- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.
- Metadata standards : Use ISA-Tab for experimental metadata and MIAME for microarray data.
- Long-term archiving : Deposit raw data in discipline-specific repositories (e.g., ChEMBL for chemical data) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.